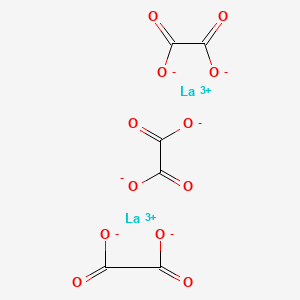
Lanthanum oxalate
Cat. No. B1582769
Key on ui cas rn:
537-03-1
M. Wt: 541.87 g/mol
InChI Key: OXHNIMPTBAKYRS-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US04265862
Procedure details


The filtrate solution containing the twice-purified lanthanum was acidified, using 200 mL of hydrochloric acid (37.5% by weight). Then a stoichiometric amount of oxalic acid in 1000 mL water was slowly added to the heated lanthanum solution (approximately 70° C.), resulting in a lanthanum oxalate precipitate. The precipitate was recovered by filtering the suspension using a sintered glass crucible of coarse porosity. The precipitate was washed with 3 liters of distilled water, dried and then heated in air to convert it to 150 g of lanthanum oxide (85% yield).



Identifiers


|
REACTION_CXSMILES
|
[La:1].Cl.[C:3]([OH:8])(=[O:7])[C:4]([OH:6])=[O:5]>O>[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[La+3:1].[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[La+3:1] |f:4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[La]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[La]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
lanthanum oxalate
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[La+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[La+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

